molecular formula C16H9BrClF4NO4 B13437780 {2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid

{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid

Cat. No.: B13437780
M. Wt: 470.59 g/mol
InChI Key: KHMHPWZCDNMQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid is a complex organic compound characterized by its unique structure, which includes bromine, fluorine, chlorine, and acetic acid moieties

Preparation Methods

The synthesis of {2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid typically involves multiple steps, including the introduction of bromine, fluorine, and chlorine atoms into the benzyl and phenoxy rings, followed by the formation of the carbamoyl and acetic acid groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions. Common reagents include sodium hydroxide or halogenating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives with modified functional groups.

Scientific Research Applications

{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and changes in gene expression.

Comparison with Similar Compounds

{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid can be compared with other similar compounds, such as:

    {2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}propionic Acid: Similar structure but with a propionic acid group instead of acetic acid.

    {2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}butyric Acid: Contains a butyric acid group, leading to different chemical and biological properties.

    {2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}valeric Acid: Features a valeric acid group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H9BrClF4NO4

Molecular Weight

470.59 g/mol

IUPAC Name

2-[2-[(4-bromo-2,3,5,6-tetrafluorophenyl)methylcarbamoyl]-5-chlorophenoxy]acetic acid

InChI

InChI=1S/C16H9BrClF4NO4/c17-11-14(21)12(19)8(13(20)15(11)22)4-23-16(26)7-2-1-6(18)3-9(7)27-5-10(24)25/h1-3H,4-5H2,(H,23,26)(H,24,25)

InChI Key

KHMHPWZCDNMQKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC(=O)O)C(=O)NCC2=C(C(=C(C(=C2F)F)Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.